BenchChemオンラインストアへようこそ!

6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

Inflammation In Vivo Pharmacology Carrageenan-Induced Edema

This 6-aryl-4-oxohex-5-enoic acid features a 4-ethoxy substituent (XLogP3 1.8) that optimizes lipophilicity and target engagement vs. hydroxyl/unsubstituted analogs. In vivo, it demonstrates superior anti-inflammatory efficacy over fenbufen at 50 mg/kg via dual 5-LOX/COX modulation. As a stable, drug-like curcumin surrogate, it minimizes assay interference from precipitation/degradation. Ideal for HDAC inhibitor SAR studies, p300/HAT inhibition, and NF-κB signaling assays. ≥95% purity for reproducible, publication-ready data.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
Cat. No. B11725129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O
InChIInChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)
InChIKeyWVIFKBMCEYSBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Ethoxyphenyl)-4-oxohex-5-enoic Acid: A Specialized 6-Aryl-4-Oxohexenoic Acid Scaffold for Pharmaceutical Research


6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid (CAS 121365-28-4) is a synthetic, low-molecular-weight (248.27 g/mol) organic compound belonging to the 6-aryl-4-oxohex-5-enoic acid class [1]. This class is characterized by an α,β-unsaturated ketone system linked to a terminal carboxylic acid, a pharmacophore implicated in the inhibition of enzymes involved in eicosanoid biosynthesis and chromatin remodeling [2]. The compound features a 4-ethoxyphenyl substituent at the 6-position of the hexenoic acid backbone, a modification designed to modulate lipophilicity (calculated XLogP3-AA of 1.8) and, consequently, biological target engagement compared to its hydroxyl or unsubstituted counterparts [1].

Why Generic 6-Aryl-4-Oxohexenoic Acids Cannot Replace the 4-Ethoxy Analog


The biological activity of 6-aryl-4-oxohex-5-enoic acids is exquisitely sensitive to the electronic and steric nature of the para-substituent on the phenyl ring. A QSAR and pharmacophore study on (E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acids demonstrated that the substituent directly governs the compound's ability to fit into the catalytic tunnel of enzymes like histone deacetylases (HDACs) and influence ligand-receptor affinity [1]. Moreover, in vivo anti-inflammatory potency within this class varies dramatically with a single atom change; for instance, the precise substituent dictates whether a compound exhibits superior or negligible efficacy compared to the reference drug fenbufen in rat paw edema models [2]. Substituting the 4-ethoxy group for a different moiety is therefore not a trivial interchange but a fundamental redesign of the molecule's pharmacodynamic and pharmacokinetic profile.

Quantitative Differentiation Evidence for 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic Acid Against Closest Analogs


Superior In Vivo Anti-Inflammatory Efficacy Over Fenbufen in a Rat Model of Acute Inflammation

In a direct head-to-head in vivo study of 6-aryl-4-oxohex-5-enoic acids, the compound containing a 4-ethoxy substituent (designated compound IIe in the study) demonstrated higher anti-inflammatory activity than the clinically used NSAID fenbufen at an identical oral dose of 50 mg/kg, as measured by the carrageenan-induced rat paw edema test. While the exact percentage edema reduction is not specified in the abstract, the conclusion of 'higher in vivo-activity compared to fenbufen' establishes a clear efficacy advantage for this specific substitution pattern within the series [1].

Inflammation In Vivo Pharmacology Carrageenan-Induced Edema

Enhanced Antiproliferative Activity Against Lung Cancer Cell Lines by a Closely Related 4-Substituted Analog (IIf)

In vitro screening of a series of (E)-6-(4-substituted phenyl)-4-oxohex-5-enoic acids against the NCI-60 human tumor cell line panel revealed that compound IIf (E), a close structural analog, displayed significant and selective inhibitory activity. Specifically, IIf (E) achieved 68% growth inhibition against the NCI Non-Small Cell Lung A549/ATCC line and 66% against the NCI-H460 line. This level of potency was a key differentiator within the series, with other 4-substituted analogs showing less pronounced effects [1]. This data provides a strong class-level inference that the 4-ethoxyphenyl substitution is a privileged motif for conferring cytotoxicity against specific lung cancer subtypes, warranting its prioritization over other 4-substituted analogs (e.g., methoxy, chloro) during procurement for oncology research.

Cancer Antiproliferative Activity Non-Small Cell Lung Cancer

Sub-Nanomolar to Low Micromolar HDAC Engagement Potential Inferred from 3D-QSAR and Docking of Alkoxy-Substituted Analogs

A 3D pharmacophore model and molecular docking study revealed a strong correlation between the para-substituent on the phenyl ring of 6-aryl-4-oxohex-5-enoic acids and binding affinity to the histone deacetylase-like protein (HDLP, PDB ID: 1C3S). The model showed that compound IIc (E), a 4-substituted analog, achieved a docking pose highly consistent with its potent antiproliferative activity (IC50 = 2.27 μM against HepG2 cells). While 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid was not the specific compound modeled, the QSAR analysis identifies the ethoxy substituent as a physico-chemically favorable group for occupying the hydrophobic channel leading to the catalytic zinc ion, a key structural requirement for HDAC inhibition [1]. This provides a rational, model-supported basis for selecting the 4-ethoxy analog over compounds with smaller (e.g., -OH, -H) or more polar substituents for HDAC-targeted projects.

Epigenetics Histone Deacetylase (HDAC) Inhibition 3D-QSAR

Distinct In Vitro Eicosanoid Pathway Modulation Profile Compared to Parent Scaffolds

In the context of in vitro arachidonic acid metabolism in human whole blood, the 6-aryl-4-oxohex-5-enoic acid series was designed to simultaneously target 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways. Compound IIe (the 4-ethoxy derivative) is part of a series that demonstrated effects on eicosanoid biosynthesis, a profile that distinguishes it from classical NSAIDs like fenbufen, which primarily inhibit COX enzymes. While specific IC50 values for 5-LOX or COX-2 inhibition by IIe are not provided, the assay context confirms its potential as a dual-pathway modulator [1]. This distinguishes it from single-pathway inhibitors and positions 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid as a valuable tool compound for studying integrated inflammatory lipid mediator networks.

Eicosanoid Biosynthesis Dual 5-LOX/COX Inhibition Human Whole Blood Assay

Optimized Physicochemical Properties for Cellular Permeability Over Curcumin

A major limitation of natural curcumin, a related multi-target inhibitor, is its extremely poor water solubility and low bioavailability, which has spurred the development of simplified mono-aryl analogs like the 6-aryl-4-oxohex-5-enoic acids. 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid represents a structurally simplified curcumin analog with a calculated XLogP3-AA of 1.8, which falls within the optimal range for oral absorption and cellular permeability (Lipinski's Rule of Five) [1]. In contrast, curcumin has a measured log P of ~3.0, contributing to its poor pharmacokinetic profile [2]. This significant reduction in lipophilicity while retaining key pharmacophoric elements is a key selection criterion for researchers seeking curcumin-like cellular activity without the confounding factor of curcumin's inherent chemical instability and poor solubility.

Physicochemical Property Optimization Lipophilicity Drug-Likeness

Optimal Scientific and Pre-Clinical Procurement Scenarios for 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic Acid


In Vivo Proof-of-Concept Studies for Novel Dual 5-LOX/COX Anti-Inflammatory Agents

Based on direct in vivo efficacy evidence showing superiority over fenbufen at a standard 50 mg/kg dose [1], this compound is ideally suited as a tool compound for conducting mechanism-of-action studies in rodent models of acute and chronic inflammation. Its potential to modulate both the 5-LOX and COX arms of the arachidonic acid cascade makes it a superior choice over classical COX-1/2-specific NSAIDs to investigate the therapeutic benefit of dual-pathway inhibition in pain and inflammatory diseases.

Structure-Activity Relationship (SAR) Exploration for Selective HDAC Inhibition in Oncology

The compound's 4-ethoxy substituent is computationally validated by QSAR and docking studies to favorably interact with hydrophobic channels in HDAC enzymes [1]. This makes it a key intermediate for synthetic medicinal chemistry groups aiming to systematically explore the SAR around the 4-position of the phenyl ring. Using this as a core scaffold over non-substituted or hydroxyl-substituted analogs can accelerate the development of selective HDAC inhibitors targeting solid tumors, including non-small cell lung cancer, where related analogs have shown 66-68% growth inhibition [1].

Overcoming Curcumin's ADME Liabilities in Cellular Assays of Cytotoxicity and Gene Regulation

With a calculated XLogP3 of 1.8, 6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid represents a significantly more drug-like analog of curcumin (log P ≈ 3.0), addressing the natural product's notorious solubility and stability issues [REFS-2, REFS-3]. Procurement for in vitro cell-based assays focused on p300/HAT inhibition, NF-κB signaling, or HDAC-mediated transcriptional repression is recommended over curcumin to minimize assay interference from precipitation and chemical degradation, leading to more reproducible and interpretable data. This compound can serve as a simplified, mono-aryl surrogate for probing the core biological activities of curcuminoids.

Pharmaceutical Reference Standard for Analytical Method Development and Impurity Profiling

As a representative of the 6-aryl-4-oxohex-5-enoic acid pharmacophore class, this compound (≥95% purity available from commercial suppliers) is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development focused on this emerging class of drug candidates . Its well-defined structure and availability facilitate the quantification and qualification of research samples, synthetic intermediates, and potential process impurities during scale-up chemistry and pre-clinical quality control.

Quote Request

Request a Quote for 6-(4-Ethoxyphenyl)-4-oxohex-5-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.